S-ニトロソ-N-アセチルペニシラミン

説明

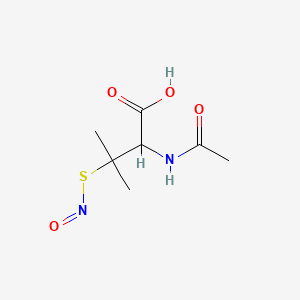

S-nitroso-N-acetyl-D-penicillamine is a nitroso compound that is N-acetyl-D-penicillamine in which the sulfanyl hydrogen is replaced by a nitroso group. It has a role as a nitric oxide donor and a vasodilator agent. It is a nitroso compound and a nitrosothio compound. It is functionally related to a N-acetyl-D-penicillamine.

A sulfur-containing alkyl thionitrite that is one of the NITRIC OXIDE DONORS.

科学的研究の応用

抗菌インターフェースアプリケーション

S-ニトロソ-N-アセチルペニシラミン(SNAP)は、ヘルスケアおよび医療機器における抗菌インターフェースの作成に使用されてきました {svg_1}. 感染は、米国では年間200万件の医療関連感染症が報告されており、ヘルスケアにおける大きな課題となっていますのみ {svg_2}. 研究者らは、SNAPをシリコーンオイルにグラフトして、予防的な抗菌効果を示す新しい材料(SNAP–Si)を作成しました {svg_3}. この材料は、医療機器に関連する感染の課題を軽減する可能性を示しています {svg_4}.

一酸化窒素(NO)放出

SNAPは、一酸化窒素(NO)ドナーです {svg_5}. 細胞培養で一酸化窒素(NO)を生成するために、増殖アッセイで使用されてきました {svg_6}. 生理的条件下でのNOの放出により、SNAPはNOの薬理学的および生理学的作用を研究するための有用なツールとなっています {svg_7}.

血管拡張および平滑筋弛緩

SNAPは、血管拡張薬および平滑筋弛緩薬として同定されています {svg_8}. これらの特性により、血管および平滑筋組織に関連する状態の研究と治療において貴重なものとなっています {svg_9}.

リンパ球活性化

SNAPは、リンパ球活性化剤として使用されてきました {svg_10}. この特性は、免疫応答の研究と免疫療法の開発において重要です {svg_11}.

内因性トランスグルタミナーゼ(TG2)の阻害活性

SNAPは、内因性トランスグルタミナーゼ(TG2)の活性を阻害するために使用されてきました {svg_12}. TG2は、タンパク質架橋に関与する酵素であり、その活性は、神経変性疾患や癌などのさまざまな疾患に関与しています {svg_13}.

可溶性グアニル酸シクラーゼ活性化

SNAPは、可溶性グアニル酸シクラーゼを活性化します {svg_14}. この酵素は、GTPを環状GMPに変換する触媒作用を有します。 この活性化は、血管拡張や血小板凝集の抑制など、多くの生物学的プロセスにおいて重要な役割を果たしています {svg_15}.

作用機序

Target of Action

S-Nitroso-N-acetylpenicillamine (SNAP) is an organosulfur compound that serves as a model for the general class of S-nitrosothiols . It is a potent vasodilator in vitro and in vivo . Its primary targets include vascular smooth muscle cells, leukocytes, and cysteine proteases . It also activates soluble guanylyl cyclase .

Mode of Action

SNAP releases nitric oxide (NO) under physiological conditions . This release of NO mimics the actions of nitric oxide, including the relaxation of isolated bovine coronary artery rings . It inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases .

Biochemical Pathways

SNAP affects several biochemical pathways. It induces Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulating genes involved in cardiac muscle tissue development and oxytocin signaling pathway . It also activates soluble guanylyl cyclase .

Pharmacokinetics

SNAP begins to evolve nitric oxide immediately upon solubilization in aqueous buffers, with a half-life of 10 hours . This makes it a useful tool for studying the pharmacological and physiological actions of NO .

Result of Action

The release of NO from SNAP has several effects at the molecular and cellular level. It relaxes isolated bovine coronary artery rings , inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases . It also stabilizes the transactive form of hypoxia-inducible factor-1α (HIF-1α), leading to the induction of HIF-1α target genes such as vascular endothelial growth factor and carbonic anhydrase 9 .

生化学分析

Biochemical Properties

S-Nitroso-N-acetylpenicillamine is known to release nitric oxide (NO) under physiological conditions, making it a useful tool for studying the pharmacological and physiological actions of NO . It is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance . It also activates soluble guanylyl cyclase .

Cellular Effects

S-Nitroso-N-acetylpenicillamine has been shown to have various effects on cells. For instance, it has been found to cause apoptosis in CHP212 cells . It also exhibits excellent activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), with up to complete reduction observed over 24 hours .

Molecular Mechanism

The molecular mechanism of S-Nitroso-N-acetylpenicillamine involves the release of nitric oxide (NO), which serves as a signaling molecule in living systems, especially related to vasodilation . It also activates Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulation of genes involved in cardiac muscle tissue development and oxytocin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, S-Nitroso-N-acetylpenicillamine has been shown to release high payloads of NO in a sustained manner for in excess of 50 hours . It also retains 82% of the initial S-Nitroso-N-acetylpenicillamine after 2 months storage at 37 °C .

Dosage Effects in Animal Models

In animal models, the administration of S-Nitroso-N-acetylpenicillamine has been shown to result in significant elevation of the blood glucose levels . This elevated blood glucose levels were due to significant reduction in plasma insulin levels .

Metabolic Pathways

S-Nitroso-N-acetylpenicillamine has been found to induce a metabolic shift from oxidative phosphorylation to glycolysis following its administration in the hearts .

Transport and Distribution

While specific transporters or binding proteins for S-Nitroso-N-acetylpenicillamine have not been identified, it is known that the compound is used as a model for the general class of S-nitrosothiols, which serve as signaling molecules in living systems .

Subcellular Localization

Given its role as a signaling molecule, it is likely that it is distributed throughout the cell where it can interact with various biomolecules .

生物活性

S-Nitroso-N-acetylpenicillamine (SNAP) is a synthetic compound classified as a S-nitrosothiol (RSNO), which plays a significant role in various biological processes by releasing nitric oxide (NO) under physiological conditions. This article explores the biological activity of SNAP, emphasizing its mechanisms, effects on different biological systems, and potential clinical applications.

Overview of SNAP

SNAP is known for its ability to release NO, a crucial signaling molecule involved in numerous physiological functions such as vasodilation, neurotransmission, and immune response. The compound is characterized by its light green solid form, soluble in water and DMSO, making it suitable for various experimental applications .

- Nitric Oxide Release : SNAP releases NO through several mechanisms including thermal decomposition and catalysis. The release can be enhanced by the presence of platinum nanoparticles, which have been shown to significantly promote NO generation from SNAP under physiological conditions .

- Vasodilation : SNAP acts as a potent vasodilator. Studies have demonstrated that it relaxes vascular smooth muscle tissues, such as the rabbit aorta and guinea pig trachea, indicating its potential use in treating cardiovascular diseases .

- Antimicrobial Activity : SNAP exhibits antimicrobial properties, which are attributed to its ability to release NO. This action can inhibit bacterial growth and has implications for developing antimicrobial coatings in medical devices .

- Antithrombotic Effects : The compound has been shown to inhibit platelet activation and aggregation, making it a candidate for therapeutic strategies aimed at preventing thrombosis .

Biological Activity Data

The biological activity of SNAP varies depending on its concentration and the biological system being studied. Below is a summary table of key findings related to SNAP's biological effects:

| Biological Activity | Effect Observed | EC50 (nM) |

|---|---|---|

| Vasodilation (Rabbit Aorta) | Smooth muscle relaxation | 220 |

| Antimicrobial Activity | Inhibition of bacterial growth | Not specified |

| Antithrombotic Activity | Inhibition of platelet aggregation | Not specified |

| Calcium-independent synaptic release | Stimulates synaptic vesicle release | Not specified |

Case Studies

- Vasodilation Study : In a controlled study, SNAP was administered to isolated segments of rabbit aorta. Results indicated that SNAP effectively induced vasodilation, with an EC50 value indicating significant potency compared to other RSNOs .

- Antimicrobial Coating Development : Research involving the incorporation of SNAP into polyethylene coatings demonstrated its effectiveness in preventing bacterial colonization on surfaces used in medical devices. This study highlighted the potential for SNAP as an antimicrobial agent in clinical settings .

- Cancer Cell Studies : Cellular experiments revealed that NO released from SNAP could induce apoptosis in human cancer cells in vitro, suggesting its potential role in cancer therapy .

特性

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897531 | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79032-48-7 | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79032-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079032487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Nitroso-N-acetylpenicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。